1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide
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Overview
Description
1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H27N5O2 and its molecular weight is 321.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.21647512 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including those structurally similar to the specified compound, have been investigated for their potential antitumor activities. Studies have shown that bis(2-chloroethyl)amino derivatives of imidazole and related structures possess interesting biological properties. Some of these compounds have advanced through preclinical testing, highlighting their relevance in the search for new antitumor drugs and the synthesis of compounds with diverse biological effects (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).
CNS Acting Drugs Development
Research into the synthesis of novel Central Nervous System (CNS) acting drugs has identified functional chemical groups that could serve as lead molecules. Heterocycles containing nitrogen, such as imidazole and piperidine, which are part of the compound , have been identified as promising structures. These findings suggest a role for such compounds in developing new medications for CNS disorders, considering the adverse effects associated with many current CNS drugs (Saganuwan, 2017).
Polyamide Auto-oxidation
The study of polyamides and related compounds, including the investigation into the auto-oxidation of aliphatic polyamides, reveals insights into the oxidation kinetics and stability of these materials. This research is crucial for understanding the material characteristics of polyamides and potentially related compounds, highlighting the importance of such studies in material science and engineering (Richaud et al., 2013).
Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors, which include structurally related compounds, have been a focus of research for their potential in treating type 2 diabetes mellitus (T2DM). This area of study is intense, given the recent approval of DPP IV inhibitors and the ongoing evaluation of their long-term side effects. The search for compounds that selectively inhibit DPP IV without affecting other substrates is of significant interest, suggesting a therapeutic application for related compounds (Mendieta, Tarragó, & Giralt, 2011).
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its potential therapeutic effects .
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)-N-[(1-methylimidazol-2-yl)methyl]-N-propylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-3-7-21(12-15-18-6-10-19(15)2)16(23)13-4-8-20(9-5-13)11-14(17)22/h6,10,13H,3-5,7-9,11-12H2,1-2H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIKAVWVQWLFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=NC=CN1C)C(=O)C2CCN(CC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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